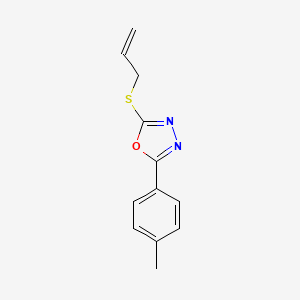

2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサジアゾールは、オキサジアゾール類に属する複素環化合物です。

2. 合成方法

合成経路と反応条件

2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサジアゾールの合成は、通常、適切なヒドラジドを二硫化炭素と環化させ、続いてハロアルカンと反応させることで行われます。一般的な方法には、以下の手順が含まれます。

ヒドラジドの調製: 出発物質である4-メチル安息香酸は、ヒドラジン水和物との反応によって対応するヒドラジドに変換されます。

環化: 次に、ヒドラジドを水酸化カリウムなどの塩基の存在下で二硫化炭素と反応させて、中間体である1,3,4-オキサジアゾール-2-チオールを生成します。

アルキル化: 次に、チオール中間体を塩基性条件下でプロプ-2-エン-1-イルブロミドでアルキル化して、最終生成物である2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサジアゾールを得ます。

工業生産方法

この化合物の工業生産は、同様の合成経路を大規模で行う場合があります。連続式反応器の使用と反応条件の最適化により、プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(prop-2-EN-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with alkyl halides. One common method involves the following steps:

Preparation of Hydrazide: The starting material, 4-methylbenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.

Cyclization: The hydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the intermediate 1,3,4-oxadiazole-2-thiol.

Alkylation: The thiol intermediate is subsequently alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

反応の種類

2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサジアゾールは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 化合物中の硫黄原子は酸化されてスルホキシドまたはスルホンを形成することができます。

還元: オキサジアゾール環は特定の条件下で還元されて対応するアミンを生成することができます。

置換: プロプ-2-エン-1-イル基は、求核置換反応によって他のアルキル基またはアリール基に置換することができます。

一般的な試薬と条件

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を酸化反応に使用することができます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロアルカンまたはハロアリールなどの求核剤を、水素化ナトリウムなどの塩基の存在下で使用することができます。

生成される主な生成物

酸化: スルホキシドまたはスルホン。

還元: 対応するアミン。

置換: さまざまなアルキルまたはアリール誘導体。

4. 科学研究への応用

医薬品化学: この化合物は抗菌性、抗真菌性、抗癌性を示すため、薬物開発の有望な候補です。

材料科学: その独自の構造特性により、ポリマーやナノ材料などの高度な材料の合成に使用することができます。

生物学的研究: この化合物は、酵素活性やタンパク質相互作用を研究するための生化学的アッセイにおけるプローブとして使用されます。

科学的研究の応用

Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

作用機序

2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサジアゾールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の活性部位に結合することで、基質へのアクセスを阻害し、特定の酵素の活性を阻害することができます。さらに、細胞受容体と相互作用してシグナル伝達経路を調節し、さまざまな生物学的効果をもたらすことができます。

類似化合物との比較

類似化合物

- 2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-チアジアゾール

- 2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-トリアゾール

- 2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサゾール

独自性

類似の化合物と比較して、2-(4-メチルフェニル)-5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-オキサジアゾールは、オキサジアゾール環の存在により、独自の電子特性と立体特性を示します。

特性

分子式 |

C12H12N2OS |

|---|---|

分子量 |

232.30 g/mol |

IUPAC名 |

2-(4-methylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H12N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 |

InChIキー |

ZVKNLPTVOIMNJG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。